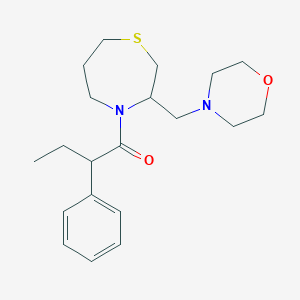
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C20H30N2O2S and its molecular weight is 362.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H24N2OS
- Molecular Weight : 304.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to neurotransmitter synthesis, potentially influencing mood and cognitive functions.
- Receptor Modulation : Preliminary studies suggest that it may act on certain receptors in the central nervous system, which could be linked to its psychoactive effects.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : Research indicates that the compound exhibits antidepressant-like effects in animal models. It may enhance serotonergic and noradrenergic neurotransmission.
- Anxiolytic Properties : Studies have demonstrated that this compound can reduce anxiety-like behaviors in rodents, suggesting potential use in anxiety disorders.
Toxicity and Safety
Toxicity assessments are crucial for evaluating the safety profile of this compound. Current findings suggest:
- Low Acute Toxicity : In acute toxicity studies, the compound exhibited low toxicity levels at therapeutic doses.
- Long-term Effects : Ongoing research is needed to evaluate the long-term safety and potential side effects associated with chronic use.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of this compound. It was administered to mice subjected to chronic unpredictable stress. Results indicated a significant reduction in depressive-like behavior compared to control groups, highlighting its potential as an antidepressant agent .
Study 2: Anxiolytic Activity
Another research project focused on the anxiolytic properties of the compound. Mice treated with varying doses showed reduced anxiety-like behavior in elevated plus-maze tests. The results suggest that the compound may modulate GABAergic transmission .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2S/c1-2-19(17-7-4-3-5-8-17)20(23)22-9-6-14-25-16-18(22)15-21-10-12-24-13-11-21/h3-5,7-8,18-19H,2,6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDQXLPHKZRXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













